N-((5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline
Description
N-((5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline is a triazole-derived compound featuring a 1,2,4-triazole core substituted with a tert-butylphenyl group at the 5-position and a 4-methylaniline moiety linked via a methylene bridge. This compound belongs to a broader class of triazole derivatives, which are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical and biological properties.
Properties
Molecular Formula |
C20H24N4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[[3-(4-tert-butylphenyl)-1H-1,2,4-triazol-5-yl]methyl]-4-methylaniline |
InChI |
InChI=1S/C20H24N4/c1-14-5-11-17(12-6-14)21-13-18-22-19(24-23-18)15-7-9-16(10-8-15)20(2,3)4/h5-12,21H,13H2,1-4H3,(H,22,23,24) |
InChI Key |
VEPQDWIOMOSHRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=NC(=NN2)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-((5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the triazole ring or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxidized derivatives, while substitution reactions can produce a variety of substituted triazole compounds .
Scientific Research Applications
N-((5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of N-((5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline involves its interaction with specific molecular targets. The triazole ring and other functional groups within the molecule can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
This section evaluates the target compound against structurally related analogs, focusing on substituent effects, physicochemical properties, stability, and synthetic pathways.
Structural Modifications and Substituent Effects
The table below highlights key structural differences and their implications:
*Calculated based on molecular formula; †Estimated using computational tools (e.g., ChemAxon).
Key Observations:
- Lipophilicity : The tert-butyl group in the target compound increases logP compared to chloro or methoxy analogs, suggesting slower metabolic clearance but possible challenges in aqueous solubility.
- Electronic Effects : The trifluoromethyl group in introduces strong electron-withdrawing effects, which may enhance binding to electron-rich biological targets, whereas tert-butyl (electron-donating) could favor hydrophobic interactions.
Biological Activity
N-((5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline is a compound characterized by its unique triazole structure, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of approximately 320.43 g/mol. Its structure includes a triazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4 |
| Molecular Weight | 320.43 g/mol |
| IUPAC Name | N-{[3-(4-tert-butylphenyl)-1H-1,2,4-triazol-5-yl]methyl}-4-methylaniline |
| SMILES | Cc3ccc(NCc1nc(n[nH]1)c2ccc(cc2)C(C)(C)C)cc3 |
| InChI | InChI=1S/C20H24N4/c1-14-5-11-17(12-6-14)21-13-18-22-19(24-23-18)15-7-9-16(10-8-15)20(2,3)4/h5-12,21H,13H2,1-4H3,(H,22,23,24) |
Anticancer Properties
Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, research on structurally similar triazole derivatives has demonstrated their ability to inhibit cancer cell proliferation through various pathways. Specifically:
- Mechanism of Action : The triazole ring may interact with specific enzymes or receptors involved in cancer progression. For instance, it has been noted that some triazole derivatives can inhibit heat shock protein 90 (Hsp90), which plays a critical role in cancer cell survival and proliferation .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of N-(triazolyl)methyl anilines. Compounds with similar structures have shown:
- Neuroprotective Activity : They may protect neuronal cells from oxidative stress and inflammation. For example, studies have indicated that certain triazole derivatives can inhibit the aggregation of amyloid-beta (Aβ), a key factor in Alzheimer's disease pathology .
Anti-inflammatory Activity
The compound's anti-inflammatory properties are also noteworthy:
- Inhibition of NF-kB Pathway : Some derivatives have been shown to block the NF-kB signaling pathway, reducing pro-inflammatory cytokine production and demonstrating potential in treating inflammatory diseases .
Case Studies and Research Findings
Several case studies highlight the biological activities associated with triazole-containing compounds:
- Study on Neuroprotection :
- Anticancer Activity :
- Anti-inflammatory Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
